molecular formula C11H13NO2S3 B2595512 N-({[3,3'-bithiophene]-5-yl}methyl)ethane-1-sulfonamide CAS No. 2379988-24-4

N-({[3,3'-bithiophene]-5-yl}methyl)ethane-1-sulfonamide

Cat. No.: B2595512
CAS No.: 2379988-24-4
M. Wt: 287.41
InChI Key: ONZXEDRFKAHEPR-UHFFFAOYSA-N
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Description

N-({[3,3'-Bithiophene]-5-yl}methyl)ethane-1-sulfonamide is a sulfonamide-functionalized bithiophene derivative. Its structure comprises a 3,3'-bithiophene core (two thiophene rings linked at the 3-positions) with a methyl group at the 5-position of the terminal thiophene, substituted by an ethanesulfonamide moiety. This compound combines the π-conjugated properties of bithiophene—a common building block in organic semiconductors—with the polar sulfonamide group, which may enhance solubility, interfacial interactions, or electronic properties. Such hybrid structures are of interest in organic electronics, including photovoltaic devices, where tunable bandgaps and charge transport are critical .

Properties

IUPAC Name

N-[(4-thiophen-3-ylthiophen-2-yl)methyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S3/c1-2-17(13,14)12-6-11-5-10(8-16-11)9-3-4-15-7-9/h3-5,7-8,12H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZXEDRFKAHEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1=CC(=CS1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)ethane-1-sulfonamide typically involves the following steps:

    Formation of 3,3’-bithiophene: This can be achieved through the oxidative coupling of thiophene using reagents like ferric chloride (FeCl₃) or iodine (I₂).

    Functionalization of Bithiophene: The 5-position of the bithiophene is functionalized with a methyl group through a Friedel-Crafts alkylation reaction using methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃) as a catalyst.

    Sulfonamide Formation: The final step involves the reaction of the functionalized bithiophene with ethanesulfonyl chloride (C₂H₅SO₂Cl) in the presence of a base like pyridine to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-({[3,3’-bithiophene]-5-yl}methyl)ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene unit can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄, sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles like amines, alcohols, or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted sulfonamides

Scientific Research Applications

Chemistry

In chemistry, N-({[3,3’-bithiophene]-5-yl}methyl)ethane-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique electronic properties make it valuable in the development of organic semiconductors and conductive polymers.

Biology

In biological research, this compound can be used as a probe to study the interactions of sulfonamide groups with biological targets. Its ability to form hydrogen bonds and interact with proteins makes it useful in drug design and development.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. The sulfonamide group is known for its presence in various drugs, and modifications of this compound could lead to new therapeutic agents.

Industry

In the industrial sector, N-({[3,3’-bithiophene]-5-yl}methyl)ethane-1-sulfonamide can be used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its electronic properties are beneficial for improving the performance of these devices.

Mechanism of Action

The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)ethane-1-sulfonamide depends on its application. In electronic devices, its bithiophene unit facilitates charge transport, while the sulfonamide group enhances solubility and processability. In biological systems, the sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Organic Electronics

Poly(3-hexylthiophene) (P3HT)
  • Structure : A polythiophene derivative with hexyl side chains on the 3-position of each thiophene unit.
  • Key Differences: P3HT is a polymer, whereas the target compound is a small molecule.
  • Electronic Properties: P3HT has a bandgap of ~1.9–2.0 eV and hole mobility of ~10⁻⁴–10⁻³ cm²/V·s, making it a benchmark material for organic solar cells .
Fullerene Derivatives (e.g., PCBM)
  • Structure : Methoxy-functionalized fullerene derivatives like [6,6]-phenyl-C₆₁-butyric acid methyl ester (PCBM).
  • Key Differences :
    • PCBM is a fullerene-based acceptor, while the target compound is a thiophene-based small molecule.
    • Sulfonamide groups are absent in PCBM, which relies on ester functionalities for solubility.
  • Relevance: The target compound’s sulfonamide group could improve compatibility with polymer donors (e.g., P3HT) in bulk heterojunction solar cells, analogous to PCBM’s role as an acceptor .

Sulfonamide-Containing Analogues

Patent Compounds from EP 2 697 207 B1

The European patent lists sulfonamide and thioamide derivatives, such as:

  • N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide
  • N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthyléthanethioamide

Comparison :

  • Structural Complexity: The patent compounds feature oxazolidinone, cyclohexenyl, and trifluoromethyl groups, unlike the simpler bithiophene-sulfonamide structure of the target compound.
  • Functional Groups : Both classes contain sulfonamide/thioamide groups, but the patent compounds are designed for pharmaceutical applications (likely enzyme inhibition), whereas the target compound’s conjugated backbone suggests optoelectronic uses .

Electronic and Solubility Properties

Table 1: Comparative Properties of Selected Compounds

Compound Core Structure Functional Group Bandgap (eV) Solubility Application
N-({[3,3'-Bithiophene]-5-yl}methyl)ethane-1-sulfonamide Bithiophene Ethanesulfonamide Hypothesized: 2.2–2.5 Moderate (polar solvents) Organic semiconductors
P3HT Polythiophene Hexyl chain 1.9–2.0 High (chloroform) Solar cells
PCBM Fullerene Methoxy ester 1.7–1.9 Moderate (chlorobenzene) Acceptor in OPVs
Patent Compound (EP 2 697 207 B1) Cyclohexenyl-oxazolidinone Sulfonamide/Thioamide N/A Low (requires DMSO) Pharmaceuticals

Notes:

  • The target compound’s bandgap is estimated based on bithiophene derivatives; experimental data is needed for validation.

Research Findings and Hypotheses

  • Charge Transport : The sulfonamide group may introduce dipole moments at the bithiophene interface, enhancing charge separation in photovoltaic devices. This contrasts with P3HT’s reliance on crystallinity for hole transport .
  • Synthetic Accessibility : The target compound’s synthesis likely involves Suzuki coupling for bithiophene formation and sulfonamide substitution, a route less complex than the multi-step processes for patent compounds .
  • Stability : Sulfonamides are generally more oxidation-resistant than thioamides, suggesting better environmental stability than the patent’s thioamide analogues .

Biological Activity

N-({[3,3'-bithiophene]-5-yl}methyl)ethane-1-sulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

Chemical Formula: C₁₃H₁₅N₁O₂S₂
Molecular Weight: 273.39 g/mol
IUPAC Name: this compound

The compound features a bithiophene moiety which is known for its electronic properties, making it a candidate for various biological applications.

Research indicates that sulfonamide compounds often exhibit their biological effects through the inhibition of specific enzymes or pathways. The bithiophene structure may enhance the compound's ability to interact with biological targets due to its planar structure and electron-rich nature.

Target Enzymes and Pathways

  • Inhibition of Carbonic Anhydrase : Sulfonamides are known inhibitors of carbonic anhydrase, an enzyme involved in maintaining acid-base balance in organisms.
  • Anticancer Activity : Preliminary studies suggest that modifications of sulfonamide derivatives can lead to enhanced anticancer activity by inducing apoptosis in cancer cells.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell viability in both breast (MCF-7) and colon (HCT-116) cancer cell lines.

Cell Line IC50 (µM) Control (Cisplatin IC50)
MCF-715.410
HCT-11612.88

The compound demonstrated a dose-dependent response, with higher concentrations leading to increased cytotoxicity.

Flow cytometry analysis revealed that treatment with the compound resulted in:

  • G0/G1 Phase Arrest : Indicating the potential to halt cell cycle progression.
  • Induction of Apoptosis : Increased sub-G1 population observed, suggesting apoptotic cell death.

Study on Nrf2 Activation

In another investigation focusing on oxidative stress response, this compound was tested for its ability to activate the Nrf2 pathway in Hepa1c1c7 cells. The compound showed promising results:

Concentration (µM) NQO1 Activity Induction (Fold Change)
101.6
502.2
1003.0

These findings suggest that the compound can enhance cellular defense mechanisms against oxidative damage.

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